(S)-UFR2709 - 1431628-22-6

(S)-UFR2709

Catalog Number: EVT-1720682
CAS Number: 1431628-22-6
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-UFR2709 is a chiral compound that has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry. As a specific stereoisomer, it exhibits unique biological properties that differentiate it from its enantiomers. The compound's potential applications span across therapeutic areas, including but not limited to neuropharmacology and oncology.

Source

The synthesis of (S)-UFR2709 typically involves starting materials that are readily available in chemical libraries or can be derived from natural products. The exact source of the compound may vary based on the synthetic route employed, which is often influenced by the desired purity and yield.

Classification

(S)-UFR2709 is classified as an organic compound with specific functional groups that contribute to its biological activity. It falls under the category of pharmaceutical compounds, specifically those used for their therapeutic effects in various medical conditions.

Synthesis Analysis

Methods

The synthesis of (S)-UFR2709 can be achieved through several methods, including asymmetric synthesis techniques. One common approach involves the use of chiral catalysts or reagents that selectively promote the formation of the (S)-enantiomer.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available precursors that contain the necessary functional groups.
  2. Catalytic Asymmetric Synthesis: Utilizing chiral ligands or catalysts can enhance the selectivity towards the (S)-isomer.
  3. Purification: Post-synthesis, the compound is typically purified using chromatographic techniques to isolate (S)-UFR2709 from any racemic mixtures or by-products.
Molecular Structure Analysis

Structure

The molecular structure of (S)-UFR2709 is characterized by specific stereochemical configurations that are essential for its biological activity. The compound features:

  • Chiral Center: The presence of a chiral center is critical for its pharmacological effects.
  • Functional Groups: Various functional groups attached to the core structure influence its reactivity and interactions with biological targets.

Data

  • Molecular Formula: CxHyNz (exact composition depends on the specific synthetic route)
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure: Computational modeling can provide insights into its spatial configuration and potential binding sites for target proteins.
Chemical Reactions Analysis

Reactions

(S)-UFR2709 can participate in various chemical reactions, including:

  • Nucleophilic Substitution: This reaction may occur at electrophilic centers within the molecule.
  • Oxidation-Reduction Reactions: Depending on its functional groups, it can undergo oxidation or reduction processes.

Technical Details

  1. Mechanistic Pathways: Understanding the mechanistic pathways through which these reactions occur is essential for optimizing its synthesis and application.
  2. Reactivity Profiles: The reactivity of (S)-UFR2709 can be influenced by environmental factors such as pH and solvent choice.
Mechanism of Action

Process

The mechanism of action of (S)-UFR2709 involves its interaction with specific biological targets, such as receptors or enzymes.

Data

  1. Target Identification: Research has identified potential targets within cellular pathways that are modulated by (S)-UFR2709.
  2. Biological Assays: In vitro and in vivo assays are crucial for elucidating how (S)-UFR2709 exerts its effects at a molecular level.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid or powder.
  • Solubility: Solubility characteristics in various solvents are important for formulation purposes.

Chemical Properties

  • Stability: Stability under different conditions (light, temperature, pH) is crucial for storage and handling.
  • Reactivity: Reactivity with other chemical entities must be characterized to predict behavior in biological systems.
Applications

(S)-UFR2709 has several scientific uses, particularly in:

  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents.
  • Research Studies: Used in studies aimed at understanding specific biological pathways or disease mechanisms.
Introduction to (S)-UFR2709 in Neuropharmacological Research

Nicotinic Acetylcholine Receptor Antagonism as a Therapeutic Strategy

(S)-UFR2709 is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting subtypes involved in reward pathways. nAChRs are ligand-gated ion channels widely expressed in the central nervous system, particularly within the mesocorticolimbic dopamine system, which governs reinforcement and addiction behaviors. The heteromeric α4β2 and homomeric α7 subtypes are the most abundant, but other subtypes (e.g., α3β4, α6β2β3) also contribute to addiction pathologies [1] [4]. By blocking these receptors, (S)-UFR2709 disrupts acetylcholine-mediated activation of dopamine neurons in the ventral tegmental area (VTA), thereby reducing dopamine release in the nucleus accumbens (NAc)—a critical mechanism underlying substance dependence [1] [6].

Preclinical studies demonstrate compelling efficacy for (S)-UFR2709 in addiction models:

  • Ethanol Dependence: In alcohol-preferring University of Chile Bibulous (UChB) rats, daily administration (2.5 mg/kg i.p.) reduced long-term ethanol intake by 55–56% and delayed acquisition of drinking behavior. This effect persisted post-treatment, indicating disease-modifying potential [1] [2] [6].
  • Nicotine Dependence: In zebrafish, (S)-UFR2709 (50 mg/L) abolished nicotine-induced conditioned place preference (CPP), confirming blockade of nicotine reward. It concurrently reduced α4 nAChR subunit expression, suggesting downstream transcriptional modulation [10].

Table 1: In Vivo Efficacy of (S)-UFR2709 in Substance Dependence Models

Model SystemDoseKey FindingEffect SizeReference
UChB Rats (Ethanol)2.5 mg/kg i.p.Reduced ethanol intake & preference↓ 55–56% [1] [6]
Zebrafish (Nicotine)50 mg/LBlocked nicotine CPP; ↓ α4 nAChR expressionPreference abolished [10]
Zebrafish (Anxiety)50–100 mg/LReduced bottom dwelling in novel tank testDose-dependent ↓ [10]

Mechanistically, (S)-UFR2709 exhibits higher selectivity for β2-containing nAChRs (e.g., α4β2) over α7 subtypes, distinguishing it from non-selective antagonists like mecamylamine. This specificity minimizes off-target effects while effectively dampening ethanol- and nicotine-induced dopamine release [6] [10].

Historical Development and Rationale for Targeting Ethanol and Nicotine Dependence

The development of (S)-UFR2709 arises from two decades of research linking nAChRs to dual substance dependence. Epidemiological data show >80% co-occurrence of alcohol and nicotine use disorders, suggesting shared genetic and neurobiological substrates. Genome-wide studies implicate polymorphisms in CHRNA5-A3-B4 gene clusters (encoding α5, α3, β4 nAChR subunits) in both dependencies [2] [7]. Physiologically, ethanol potentiates nAChR function in the VTA, increasing basal dopamine release and reinforcing consumption [1] [6].

Early nAChR antagonists like mecamylamine (non-selective, non-competitive) and dihydro-β-erythroidine (DHβE; α4β2-preferring) demonstrated proof-of-concept:

  • Mecamylamine reduced ethanol intake in rodents but caused cardiovascular side effects (e.g., hypotension) due to peripheral ganglionic blockade [3] [9].
  • DHβE attenuated nicotine self-administration yet lacked oral bioavailability and CNS penetration [3] [4].

(S)-UFR2709 emerged as a optimized candidate through structure-activity studies of erysodine derivatives. Key advantages include:

  • Central Specificity: Unlike mecamylamine, it avoids significant peripheral effects (e.g., no blood pressure changes at therapeutic doses) [6].
  • Behavioral Plasticity: Reduces "seeking" behavior and prevents relapse in ethanol models, indicating disruption of maladaptive learning [1] [2].
  • Dual Efficacy: Simultaneously mitigates ethanol intake and nicotine reward, addressing comorbid addiction [6] [10].

Table 2: Evolution of nAChR Antagonists for Addiction Treatment

CompoundSelectivityTherapeutic EvidenceLimitations
MecamylaminePan-nAChR↓ Ethanol intake; ↓ Nicotine rewardPeripheral side effects
DHβEα4β2 > α3β4↓ Nicotine CPPPoor CNS penetration
Erysodineα4β2 competitive↓ Ethanol intake in UChB ratsShort half-life
(S)-UFR2709β2-containing nAChRs↓ Ethanol intake & acquisition; blocks nicotine CPPLimited human data

Current research focuses on (S)-UFR2709’s impact on neuroadaptations. In zebrafish, it normalizes nicotine-induced overexpression of α7 nAChRs while suppressing α4 subunits—a regulatory profile distinct from partial agonists like varenicline [10]. This positions it as a disease-modifying agent for substance use disorders.

Properties

CAS Number

1431628-22-6

Product Name

(S)-UFR2709

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1

InChI Key

PXVQMUATEFMGFD-LBPRGKRZSA-N

SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2

Canonical SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2

Isomeric SMILES

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.